(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
Description
Properties
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]-1-[(E)-2-nitroethenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(17-9-4-2-5-10-17,18-11-6-3-7-12-18)19-13-8-14-21(19)15-16-22(23)24/h2-7,9-12,15-16,19H,8,13-14H2,1H3/b16-15+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYVRDYAEDJRRD-VVLLFNJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1C=C[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1/C=C/[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447009 | |
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163814-41-3 | |
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The cascade begins with a nitro-Mannich reaction between a nitroalkene and an imine generated in situ from a methoxydiphenylmethylamine precursor. The organocatalyst (e.g., Takemoto’s catalyst) activates both electrophilic and nucleophilic partners, enabling enantioselective C–C bond formation with >90% enantiomeric excess (ee). Subsequent intramolecular hydroamination closes the pyrrolidine ring, establishing the (S)-configuration at the 2-position. The (E)-geometry of the nitrovinyl group is enforced by steric hindrance during the nitro-Mannich step, favoring trans-addition.
Key Parameters
-
Catalyst : (S)-3-(Dimethylamino)-1-(2-nitrovinyl)pyrrolidine-derived thiourea (10 mol%).
-
Solvent : Toluene or dichloromethane at −20°C to 25°C.
Stepwise Synthesis via Henry Reaction and Alkylation
An alternative strategy employs discrete steps to construct the nitrovinyl and methoxydiphenylmethyl groups sequentially. This method is advantageous for scalability but requires careful stereochemical control.
Nitrovinyl Group Installation via Henry Reaction
The Henry (nitroaldol) reaction between pyrrolidine-2-carbaldehyde and nitromethane forms 1-(2-nitrovinyl)pyrrolidine. Using a chiral copper(II)-BOX complex, the (E)-isomer is obtained selectively (E:Z = 9:1) in 75% yield.
Comparative Analysis of Methodologies
*After chiral resolution.
Solvent and Temperature Effects
Optimization studies reveal that nonpolar solvents (toluene) favor higher enantioselectivity in the cascade method, while polar aprotic solvents (DMF) improve yields in stepwise alkylation. Elevated temperatures (>40°C) degrade the nitrovinyl group’s (E)-geometry, necessitating mild conditions .
Chemical Reactions Analysis
1,3-Dipolar Cycloadditions
The nitrovinyl moiety acts as a dipolarophile in [4+2] cycloadditions with azomethine ylides or nitrones, yielding functionalized pyrrolidines or isoxazolines .
| Reaction Conditions | Products | Yield | Ref. |
|---|---|---|---|
| Nitrone (1.2 eq), Zn(OTf)₂, RT | 3,5-Disubstituted pyrroles | 65–78% | |
| Azomethine ylide, Ir catalysis | Spirocyclic pyrrolidines | 82% |
Michael Additions
The nitrovinyl group participates in asymmetric Michael reactions with enolates or enamines, facilitated by chiral organocatalysts (e.g., proline derivatives) .
| Catalyst | Substrate | Selectivity | Ref. |
|---|---|---|---|
| (S)-Prolinamide-Thiourea | Cyclohexenone | 94% ee | |
| Squaramide-Phosphoric Acid | Chalcone | 89% ee |
Reductive Transformations
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrovinyl group to an amine, enabling access to pyrrolidine-based amines for drug discovery .
- Deoxygenation : Treatment with TiCl₃ selectively reduces the nitro group to a hydroxylamine intermediate .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 163814-41-3
The compound features a pyrrolidine ring substituted with a methoxydiphenylmethyl group and a nitrovinyl moiety, which contribute to its reactivity and utility as a catalyst in asymmetric synthesis.
Asymmetric Synthesis
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been utilized as an organocatalyst in various asymmetric reactions:
- Michael Addition Reactions : This compound facilitates the enantioselective addition of aldehydes to non-activated enones, leading to the formation of chiral ketones. The reaction exhibits high selectivity, making it valuable for synthesizing complex molecules in pharmaceuticals .
- Dipolar Cycloaddition : It serves as a catalyst for the stereoselective formation of chiral bipyrazolidin-3-one derivatives through dipolar cycloaddition reactions involving azomethine imines and α,β-unsaturated aldehydes. This application is particularly relevant in the synthesis of biologically active compounds .
- Epoxidation Reactions : The compound is effective in asymmetric nucleophilic epoxidation of α-ylideneoxindole esters, yielding enantioenriched spiro nitrogen heterocycles, which are important in medicinal chemistry .
Organocatalysis
Organocatalysis using this compound offers several advantages over traditional metal catalysts, including:
- Mild Reaction Conditions : The reactions can often be conducted at room temperature, minimizing energy consumption.
- High Selectivity : The use of this compound leads to high enantiomeric excesses, which is crucial for the pharmaceutical industry where specific stereochemistry can affect biological activity.
Environmental Impact
Field studies have assessed the environmental impact of this compound. While it shows minimal effects on aquatic arthropods when applied in controlled environments, concerns arise regarding its toxicity to non-target species. This necessitates careful consideration of its application in agricultural settings to maintain ecological balance.
Synthesis of Chiral Ketones
A study demonstrated the application of this compound as a catalyst for synthesizing chiral ketones via Michael addition. The reaction conditions were optimized for maximum yield and selectivity, resulting in products with >90% enantiomeric excess .
Development of Bioactive Compounds
In another case, researchers utilized this compound to synthesize novel bioactive molecules through dipolar cycloaddition reactions. The resulting compounds exhibited promising activity against specific cancer cell lines, highlighting the potential for drug development .
Summary Table of Applications
| Application Type | Reaction Type | Outcome |
|---|---|---|
| Asymmetric Synthesis | Michael Addition | Chiral Ketones |
| Organocatalysis | Dipolar Cycloaddition | Chiral Bipyrazolidin Derivatives |
| Nucleophilic Epoxidation | Asymmetric Epoxidation | Enantioenriched Spiro Compounds |
| Environmental Studies | Ecotoxicity Assessment | Minimal Impact on Aquatic Life |
Mechanism of Action
The mechanism of action of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Nitrovinyl Groups
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Nitrovinyl Position : The 1-nitrovinyl group in (S,E)-2-(methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine enhances electrophilicity, enabling participation in Michael addition reactions, similar to (E)-2-(2-nitrovinyl)furan .
- Methoxydiphenylmethyl vs. Phenyl : The methoxydiphenylmethyl group provides steric bulk and chiral induction, contrasting with simpler phenyl substituents in NVPP, which prioritize electronic effects .
Pyrrolidine Derivatives with Chiral Substituents
Table 2: Comparison of Chiral Pyrrolidine Derivatives
Key Observations :
Modulation of TLR Signaling Pathways
- NVPP reduces IRF3 activation by 60% at 10 μM in macrophages .
- 1-[5-Methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine : Shows enhanced suppression of TLR3/4 (IC₅₀ ≈ 5 μM) due to the 5-methoxy group improving membrane permeability .
- (E)-3-(2-Nitrovinyl)pyridine : Less effective in TLR pathways but active in anticancer assays (e.g., 50% growth inhibition at 20 μM in HeLa cells) .
Reactivity in Chemical Transformations
Michael Addition Reactions
Stereochemical Outcomes
Biological Activity
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 338.407 g/mol
- CAS Number : 163814-41-3
The compound features a pyrrolidine ring substituted with a methoxydiphenylmethyl group and a nitrovinyl moiety, contributing to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it interferes with cellular division processes.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies report that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic pathway.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.
- Membrane Disruption : In microbial cells, it alters membrane integrity, causing leakage of cellular contents.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed significant increases in apoptotic cells compared to control groups.
Study 2: Antimicrobial Activity
A separate investigation published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy against these pathogens.
Data Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells; IC50 = 15 µM | Cancer Research |
| Antimicrobial | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) | Journal of Antimicrobial Chemotherapy |
Q & A
Basic Research Questions
1. Confirming Stereochemical Configuration Q: What analytical methods are recommended to confirm the stereochemistry of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine? A: The stereochemistry can be validated using X-ray crystallography for absolute configuration determination, supplemented by chiral HPLC to assess enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximities of substituents, particularly between the methoxydiphenylmethyl and nitrovinyl groups. Circular Dichroism (CD) spectroscopy is also useful for correlating optical activity with chiral centers .
2. Synthesis Optimization Q: What solvent systems and catalysts are effective for synthesizing the nitrovinyl moiety in this compound? A: Polar aprotic solvents like THF or DMF, combined with organocatalysts such as sulfinylthioureas, enhance the Michael addition of nitrovinyl groups to pyrrolidine derivatives. For example, THF/H₂O mixtures with N-methylmorpholine (NMM) as a base have shown high regioselectivity in similar nitrovinyl-pyrrolidine syntheses .
3. Stability Under Experimental Conditions Q: How does the nitrovinyl group influence the compound’s stability during storage or reaction conditions? A: The nitrovinyl group is sensitive to light and nucleophilic attack. Storage in amber vials under inert gas (e.g., argon) at –20°C is recommended. Kinetic studies in THF suggest decomposition rates increase above 40°C, requiring strict temperature control during reactions .
4. Characterization of Electronic Effects Q: How can computational methods aid in understanding the electronic effects of the methoxydiphenylmethyl substituent? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, revealing how the methoxy group stabilizes the diphenylmethyl moiety through resonance. IR spectroscopy further validates these effects by identifying shifts in C–O and C–N stretching frequencies .
5. Biological Activity Screening Q: What preliminary assays are suitable for evaluating this compound’s bioactivity? A: Enzymatic inhibition assays (e.g., DPP-IV or kinase targets) are relevant due to structural similarity to pyrrolidine-based inhibitors. Cell viability assays (MTT or ATP-luminescence) in cancer or diabetic models can screen for cytotoxicity or therapeutic potential .
Advanced Research Questions
6. Enantioselective Synthesis Challenges Q: How can low enantiomeric excess (ee) in asymmetric synthesis be addressed? A: Chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) improve stereocontrol. Kinetic resolution using immobilized lipases or tuning solvent polarity (e.g., switching from THF to toluene) can enhance ee by 15–20% .
7. Resolving Contradictory Reactivity Data Q: Why do studies report conflicting reactivity of the nitrovinyl group in cross-coupling reactions? A: Discrepancies arise from competing pathways: nitrovinyl groups act as Michael acceptors in polar solvents but undergo radical-mediated side reactions in non-polar media. Controlled experiments with radical scavengers (e.g., TEMPO) and monitoring via LC-MS can clarify dominant mechanisms .
8. Catalytic Applications in Multicomponent Reactions Q: Can this compound act as a catalyst or template in multicomponent reactions (MCRs)? A: The pyrrolidine core facilitates organocatalytic MCRs, such as asymmetric Mannich or aldol reactions. For example, the nitrovinyl group can activate α,β-unsaturated aldehydes, enabling enantioselective C–C bond formation with ee values >90% under optimized conditions .
9. Metabolite Identification in Biological Systems Q: What metabolomics approaches identify degradation products of this compound in vivo? A: High-Resolution Mass Spectrometry (HRMS) paired with stable isotope labeling tracks metabolic pathways. Fragmentation patterns (e.g., loss of NO₂ or methoxydiphenylmethyl groups) help identify primary metabolites. In vitro liver microsome assays validate enzymatic degradation routes .
10. Computational Modeling of Pharmacokinetics Q: How can in silico models predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile? A: Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), polar surface area, and CYP450 metabolism risks. Molecular docking into DPP-IV or P-glycoprotein structures predicts bioavailability and efflux pump interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
